REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:16])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1.I[CH:18]([CH:20](I)[CH3:21])[CH3:19].O.O.[Sn](Cl)(Cl)(Cl)Cl>CN(C=O)C.CCO>[CH3:3][O:4][C:5]([C:6]1([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH2:21][CH2:20][CH2:18][CH2:19]1)=[O:16] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
diiodobutane
|
Quantity
|
7.86 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C(C)I
|
Name
|
solid
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
tin chloride dihydrate
|
Quantity
|
13.86 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at a temperature in the range of 0° C. to 10° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to a temperature in the range of 15° C. to 40° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for an additional 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding water slowly
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by ethyl acetate (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant gummy material was purified by column chromatography over silica gel
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow thick liquid which
|
Type
|
CUSTOM
|
Details
|
on standing at a temperature in the range of 15° C. to 40° C. (4.1 g, 54% yield)
|
Type
|
CUSTOM
|
Details
|
After evaporation of volatiles under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant mixture was diluted with ice-water and aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCC1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |